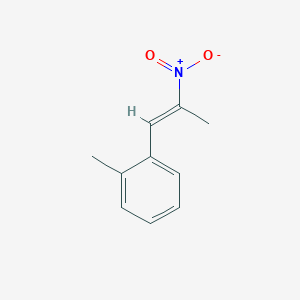
1-(2-Methylphenyl)-2-nitropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO2 It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and a methylphenyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 2-methylbenzaldehyde with nitroethane in the presence of a basic catalyst such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1-(2-Methylphenyl)-2-aminopropane.
Oxidation: 1-(2-Methylphenyl)-2-nitropropanol or 1-(2-Methylphenyl)-2-nitropropanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-2-nitropropene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Methylphenyl)-2-nitropropene exerts its effects depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is converted to an amine group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-2-nitroethane: Similar structure but with an ethane backbone instead of propene.
2-Methyl-1-nitropropene: Similar nitroalkene structure but with different substitution patterns.
1-(2-Methylphenyl)-2-aminopropane: The reduced form of 1-(2-Methylphenyl)-2-nitropropene.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a nitro group and a methylphenyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ |
Clé InChI |
UGRWKHJLICNPPQ-VQHVLOKHSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B15087024.png)
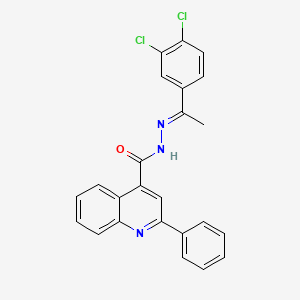
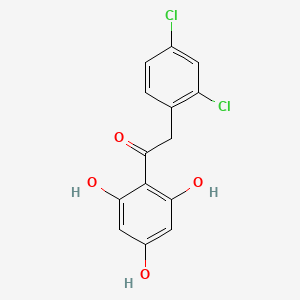
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B15087053.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
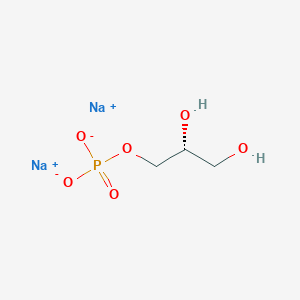
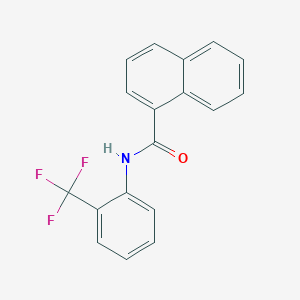
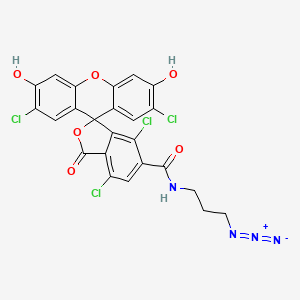
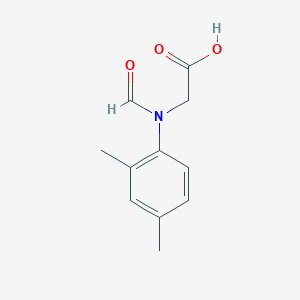
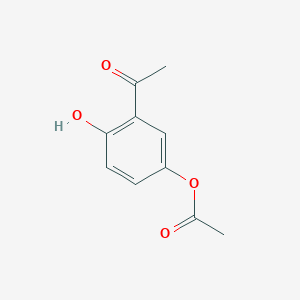
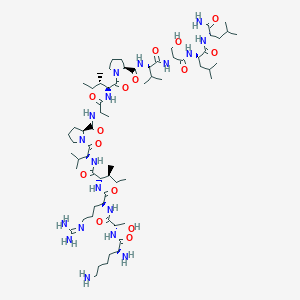
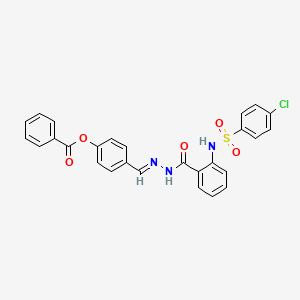
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)
